molecular formula C11H16N2O2Si B7887993 Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7887993
M. Wt: 236.34 g/mol
InChI Key: QYFQQQMGAULKSH-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate (CAS: 1354705-91-1) is a pyrazole derivative featuring a trimethylsilyl-protected ethynyl group at the 4-position and a methyl ester at the 3-position. The trimethylsilyl (TMS) group enhances steric protection and modulates electronic properties, making this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for functional materials .

Properties

IUPAC Name

methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQQQMGAULKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reactions

This method begins with a methyl-substituted pyrazole core, such as 1-methyl-1H-pyrazole-3-carboxylate , which undergoes subsequent ethynylation at the 4-position. The critical steps include:

  • Sonogashira Coupling : Introduction of the trimethylsilyl (TMS) ethynyl group via palladium-catalyzed cross-coupling between a halogenated pyrazole intermediate (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) and trimethylsilyl acetylene.

  • Esterification : Methylation of the carboxylic acid precursor using methyl chloroformate or dimethyl sulfate under basic conditions.

Reaction Conditions and Optimization

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in triethylamine.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield : 30–45% for the Sonogashira step, limited by competing homocoupling of TMS acetylene.

Table 1: Representative Sonogashira Coupling Parameters

ParameterValue
Temperature80°C
Reaction Time12–24 hours
Pd CatalystPd(PPh₃)₄
LigandNone
BaseTriethylamine
Isolated Yield30–45%

De Novo Pyrazole Synthesis via Enynone Intermediates

Three-Step Methodology

A more efficient route involves constructing the pyrazole ring from alkynylated precursors, as demonstrated by Pankova et al.:

  • Synthesis of Enynones :

    • React bis(trimethylsilyl)acetylene with arylacetyl chlorides to form β,γ-alkynyl ketones (enynones).

    • Example :

      ArCOCl+(TMS)2C≡CArC≡C-C(O)TMS\text{ArCOCl} + \text{(TMS)}_2\text{C≡C} \rightarrow \text{ArC≡C-C(O)TMS}

.

  • Hydrazine Condensation :

    • Treat enynones with monosubstituted hydrazines (e.g., methylhydrazine) to form 5-alkynylpyrazoles.

    • Regioselectivity : Controlled by the electronic nature of substituents; electron-withdrawing groups favor 5-substitution.

  • Esterification :

    • Introduce the methyl carboxylate group via ester exchange or direct methylation.

Critical Reaction Parameters

  • Hydrazine Type : Arylhydrazines yield 5-alkynylpyrazoles exclusively, while alkylhydrazines produce mixtures of 3- and 5-substituted products.

  • Temperature : 80°C for arylhydrazines; room temperature for alkylhydrazines.

  • Solvent : Ethanol or dichloromethane.

Table 2: Enynone-Based Synthesis Outcomes

Hydrazine TypeProduct Ratio (5:3)Yield (%)
Arylhydrazines>99:173–79
Alkylhydrazines3:1 to 4:168–75

Industrial-Scale Considerations

Catalytic Efficiency and Cost

  • Pd vs. Cu Catalysts : While Pd-based systems offer higher yields, CuI-mediated reactions reduce costs but require rigorous oxygen exclusion.

  • Solvent Recovery : DMF and THF are recycled via distillation, minimizing waste.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers but impractical at scale.

  • Alternative Methods : Crystallization from hexane/ethyl acetate mixtures improves scalability.

Emerging Methodologies

Click Chemistry Approaches

Recent work demonstrates the use of azide-alkyne cycloaddition to install the TMS-ethynyl group post-pyrazole formation, though yields remain suboptimal (≤50%).

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces reaction times by 70% while maintaining yields .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate has the molecular formula C11H16N2O2SiC_{11}H_{16}N_{2}O_{2}Si and a molecular weight of 236.34 g/mol. The compound is characterized by a pyrazole core, which is modified with a trimethylsilyl ethynyl group and a methyl ester functionality.

Applications in Organic Synthesis

  • Building Block for Complex Molecules
    • The compound serves as an essential building block in the synthesis of more complex organic molecules, particularly those containing pyrazole rings. Its reactivity allows for modifications that lead to various derivatives useful in pharmaceuticals.
  • Synthesis of Agrochemicals
    • This compound can be utilized in the development of agrochemicals, where its derivatives exhibit herbicidal and fungicidal properties. This application is critical in enhancing crop protection strategies.
  • Catalysis
    • The compound has been investigated as a catalyst in various organic reactions, including cross-coupling reactions that are fundamental in the synthesis of pharmaceutical compounds.

Medicinal Chemistry Applications

  • Antitumor Activity
    • Research indicates that derivatives of this compound demonstrate significant antitumor activity. For instance, studies have shown that certain modifications enhance its efficacy against specific cancer cell lines, making it a candidate for further development in cancer therapy.
  • Anti-inflammatory Properties
    • The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Preliminary studies suggest potential applications as an anti-inflammatory agent, warranting further investigation into its mechanisms of action.

Case Study 1: Synthesis of Pyrazole Derivatives

A study published in a peer-reviewed journal reported the synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activity against multiple cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Development

In another research project focusing on agrochemicals, modifications of this compound were tested for their efficacy as herbicides. Results indicated that certain derivatives exhibited significant herbicidal activity, suggesting potential applications in agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications/Notes
Target: Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate C₁₁H₁₆N₂O₂Si - 1-Me, 4-TMS-ethynyl, 3-COOMe Not reported Likely high thermal stability due to TMS; ester enhances reactivity Potential use in click chemistry or as a building block in medicinal chemistry
Analog 1: Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate C₁₃H₂₀N₂O₂Si - 1-Et, 4-TMS-ethynyl, 3-COOEt 264.4 Density: 0.98 g/cm³; Boiling point: 342°C Increased lipophilicity vs. methyl ester; ethyl group may alter metabolic stability
Analog 2: Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₆H₅F₃N₂O₂ - 3-CF₃, 4-COOMe 218.11 Electron-withdrawing CF₃ group enhances acidity (pKa ~ -0.14) Agrochemical intermediates; improved resistance to hydrolysis vs. TMS-ethynyl analogs
Analog 3: Ethyl 3-methyl-1H-pyrazole-4-carboxylate C₇H₁₀N₂O₂ - 3-Me, 4-COOEt 154.17 Simpler structure; lower molecular weight Nucleotide synthesis; limited steric hindrance
Analog 4: Methyl 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate C₁₁H₁₉N₃O₅Si - 4-NO₂, 1-SEM, 3-COOMe 301.37 SEM group aids in protection/deprotection strategies Intermediate in heterocyclic synthesis; nitro group enables further functionalization

Key Comparative Insights:

Steric and Electronic Effects: The TMS-ethynyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing CF₃ group in Analog 2. This difference impacts reactivity in cross-coupling reactions (e.g., Sonogashira) and stability under acidic/basic conditions . Ethyl vs. methyl esters (Analog 1 vs. Target) influence solubility and metabolic profiles. Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability in drug design .

Thermal and Chemical Stability: The TMS group in the target compound likely confers higher thermal stability compared to non-silylated analogs (e.g., Analog 3).

Synthetic Utility :

  • The target compound’s TMS-ethynyl group is amenable to desilylation for generating terminal alkynes, a critical step in click chemistry. In contrast, Analog 4’s nitro group allows for reduction to amines, enabling diverse derivatization pathways .

Biological Activity

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate (CAS No. 1354705-91-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H16N2O2Si
  • Molecular Weight : 236.34 g/mol
  • IUPAC Name : Methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate
  • Canonical SMILES : CN1C=C(C(=N1)C(=O)OC)C#CSi(C)C
  • Boiling Point : 311.1 ± 42.0 °C at 760 mmHg
  • Density : 1.0 ± 0.1 g/cm³

Biological Activity Overview

This compound is part of the pyrazole family, known for diverse pharmacological activities. Pyrazole derivatives have been extensively studied for their roles in various biological processes, including anti-inflammatory, antibacterial, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit key signaling pathways involved in tumor growth:

CompoundTargetEffect
Methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazoleBRAF(V600E), EGFRInhibition of tumor cell proliferation
Other PyrazolesAurora-A kinaseInduction of apoptosis in cancer cells

The compound has demonstrated effectiveness in inhibiting cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential for breast cancer treatment through combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazole derivatives exhibit significant anti-inflammatory and antibacterial effects. For example, studies have shown that certain pyrazoles can reduce inflammatory markers in vitro and demonstrate activity against various bacterial strains:

Activity TypeMechanismExample
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduction in TNF-alpha levels
AntibacterialDisruption of bacterial cell wall synthesisEffective against Staphylococcus aureus

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole core or substituents can enhance or diminish activity:

  • Trimethylsilyl Group : Enhances lipophilicity and bioavailability.
  • Ethynyl Substituent : Contributes to the compound's interaction with target proteins.

Research findings suggest that optimizing these structural features could lead to more potent derivatives with improved pharmacokinetic profiles .

Study on Antitumor Activity

A notable study evaluated the efficacy of methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazole in combination with doxorubicin on breast cancer cell lines. The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone. The study utilized the Combination Index method to assess interactions between the drugs, revealing a significant reduction in cell viability at lower concentrations .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, including methyl 1-methyl-4-(trimethylsilyl)ethynyl pyrazole. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures. Results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Deprotection of the Trimethylsilyl (TMS) Ethynyl Group

The TMS-protected ethynyl group serves as a stable precursor for generating terminal alkynes. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding a reactive terminal alkyne for subsequent cross-coupling reactions.

Reaction Conditions

ReagentSolventTemperatureYieldSource
TBAF (1.0 M)THFRT, 2 h92%

This reaction is critical for accessing intermediates in Sonogashira couplings or cycloadditions .

Sonogashira Coupling

After deprotection, the terminal alkyne undergoes Sonogashira cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing conjugated systems.

Example Reaction
Reaction of the deprotected alkyne with 4-iodopyridine under standard Sonogashira conditions:

text
Alkyne + 4-iodopyridine → 1-methyl-4-(pyridin-4-ylethynyl)-1H-pyrazole-3-carboxylate

Optimized Conditions

Catalyst SystemBaseSolventYieldSource
Pd(PPh₃)₂Cl₂/CuIEt₃NDMF85%

This method enables modular synthesis of biarylacetylene derivatives .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification, providing access to carboxylic acids or alternative esters.

Hydrolysis to Carboxylic Acid

ReagentConditionsYieldSource
LiOH (2.0 M)H₂O/THF, 60°C, 6 h78%

The resulting carboxylic acid can be further functionalized via amidation or decarboxylation .

Cycloaddition Reactions

The terminal alkyne participates in [3+2] cycloadditions with azides (Huisgen reaction) under copper catalysis, forming triazole-linked pyrazole derivatives.

Click Chemistry Example

text
Alkyne + Benzyl azide → 1-methyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole-3-carboxylate

Conditions

CatalystSolventTemperatureYieldSource
CuSO₄t-BuOHRT, 12 h89%

This reaction expands utility in bioorthogonal chemistry and drug discovery .

Nucleophilic Substitution at the Ethynyl Position

The terminal alkyne can act as a nucleophile in substitution reactions. For example, reaction with alkyl halides forms alkylated derivatives.

Alkylation Example

SubstrateReagentSolventYieldSource
Propargyl bromideK₂CO₃DMF76%

Stability and Handling

The TMS-ethynyl group enhances stability during storage and handling. The compound is stable under ambient conditions but sensitive to strong acids/bases due to the ester and silyl groups .

Q & A

Advanced Question

  • Refinement software : Use SHELXL for small-molecule refinement, iteratively adjusting parameters to minimize R-factors (<0.05 for high-quality data) .
  • Validation tools : Mercury CSD 2.0 aids in visualizing packing patterns and comparing bond lengths/angles with database entries .
  • Cross-validation : Correlate crystallographic data with NMR/IR to resolve ambiguities (e.g., unexpected bond angles due to steric hindrance) .

What safety precautions are necessary when handling trimethylsilyl acetylene derivatives?

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents .
  • Waste disposal : Collect silyl-containing waste separately for professional treatment, as they may hydrolyze to release hazardous siloxanes .

What are common impurities encountered during synthesis, and how can they be removed?

Advanced Question

  • Unreacted starting materials : Detectable via TLC. Remove by silica gel chromatography (e.g., 10–30% ethyl acetate in hexane) .
  • Desilylation byproducts : Hydrolysis of the trimethylsilyl group may occur; monitor via ¹H NMR (loss of δ ~0.2 ppm peak). Repurify via recrystallization .
  • Oligomers : High-resolution MS identifies dimers/trimers. Gradient elution in HPLC effectively isolates the target compound .

How does the electron-withdrawing effect of the trimethylsilyl group influence reactivity?

Advanced Question
The trimethylsilyl (TMS) group stabilizes the ethynyl moiety via σ-π conjugation, enhancing its participation in click chemistry (e.g., copper-catalyzed cycloadditions). However, the TMS group may sterically hinder reactions at the pyrazole 4-position. shows similar TMS-substituted pyrazoles forming triazole hybrids with high regioselectivity . Computational studies (e.g., DFT) can model electronic effects, though direct data is limited in the evidence.

What computational methods aid in predicting the compound's electronic properties?

Advanced Question

  • DFT calculations : Model HOMO/LUMO energies to predict reactivity in cross-coupling or cycloaddition reactions.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) if the compound is a drug candidate.
  • Crystal structure prediction : Mercury CSD 2.0 identifies packing motifs and void spaces, aiding in co-crystal design .

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